molecular formula C20H22N2O3S B2411098 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1207034-60-3

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2411098
CAS No.: 1207034-60-3
M. Wt: 370.47
InChI Key: BYTHNGHHPSYOER-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes acylation to form the corresponding amide. The methoxy group can be introduced via methylation reactions, while the pyrrolidinone ring can be formed through cyclization reactions. The phenylthio group is usually introduced through thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the amide group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-18-14-15(9-10-17(18)22-12-5-8-20(22)24)21-19(23)11-13-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHNGHHPSYOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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